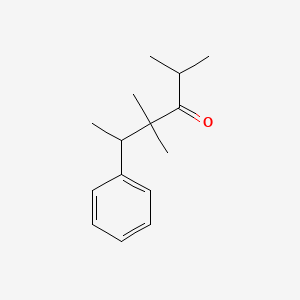
2,4,4-Trimethyl-5-phenylhexan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4-Trimethyl-5-phenylhexan-3-one is an organic compound with the molecular formula C15H22O It is a ketone characterized by a phenyl group attached to a hexane chain with three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyl-5-phenylhexan-3-one typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts acylation of 2,4,4-trimethylpentan-3-one with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,4-Trimethyl-5-phenylhexan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted aromatic compounds.
Applications De Recherche Scientifique
2,4,4-Trimethyl-5-phenylhexan-3-one has several applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,4,4-Trimethyl-5-phenylhexan-3-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ketone group can form hydrogen bonds or participate in nucleophilic addition reactions, affecting its reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,4-Trimethylpentan-3-one: Lacks the phenyl group, making it less complex.
5-Phenylhexan-3-one: Similar structure but without the additional methyl groups.
2,4,4-Trimethyl-5-phenylpentan-3-one: Similar but with a shorter carbon chain.
Uniqueness
2,4,4-Trimethyl-5-phenylhexan-3-one is unique due to its combination of a phenyl group and multiple methyl groups on a hexane chain. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
74338-65-1 |
|---|---|
Formule moléculaire |
C15H22O |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
2,4,4-trimethyl-5-phenylhexan-3-one |
InChI |
InChI=1S/C15H22O/c1-11(2)14(16)15(4,5)12(3)13-9-7-6-8-10-13/h6-12H,1-5H3 |
Clé InChI |
TUQIRLRILHJROY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C(C)(C)C(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















